7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

説明

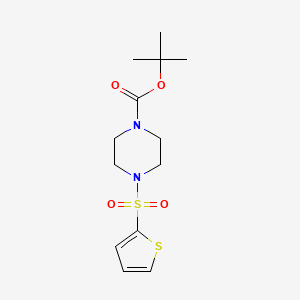

“7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are a class of organic compounds with a heterocyclic structure that includes a benzene ring fused to a pyridine ring. This compound has a carboxylic acid group (-COOH) at the 4-position, a chlorine atom at the 7-position, and a methyl group (-CH3) at the 8-position of the quinoline structure. It also has a propoxyphenyl group attached to the 2-position .

Molecular Structure Analysis

The molecular formula of this compound is C20H18ClNO3, and its molecular weight is 355.81 . The presence of different functional groups like carboxylic acid and propoxyphenyl group would influence its chemical behavior and interactions.科学的研究の応用

Antibacterial Properties and Structural Analysis

Research has explored the structural characteristics and antibacterial properties of quinoline carboxylic acid derivatives. A study by Główka et al. (1999) examined the crystal structures of hydrochlorides of 7-chloro- and 7-methyl-4-iminecinnoline analogs, demonstrating their potential as antibacterial agents despite the expectation of lower chemical affinity to bacterial DNA due to their structural features. This suggests that the quinoline carboxylic acids, including those structurally related to 7-Chloro-8-methyl-quinoline-4-carboxylic acid, might possess useful antibacterial activity (Główka et al., 1999).

Synthesis and Bioactivity

Another significant area of application is the synthesis of novel compounds for pharmacological evaluation. Bhatt et al. (2015) described the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing potent anticancer activity. This research highlights the potential of these compounds in developing new anticancer agents, indicating the broader applicability of quinoline carboxylic acids in medicinal chemistry (Bhatt et al., 2015).

Fluorophore Development for Biochemical Applications

Quinoline derivatives are also explored for their fluorophore properties. Padalkar and Sekar (2014) studied the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, focusing on their photophysical properties. These compounds demonstrated dual emission patterns and large Stokes shifts, making them suitable for biochemical applications where high sensitivity and selectivity are crucial (Padalkar & Sekar, 2014).

Enzyme Inhibition for Therapeutic Applications

The potential for quinoline derivatives to act as enzyme inhibitors has also been studied. Heidempergher et al. (1999) discovered that pyrrolo[3,2-c]quinoline derivatives, including a compound structurally related to 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, served as inhibitors for kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism. This suggests possible therapeutic applications in managing diseases associated with dysregulated tryptophan metabolism (Heidempergher et al., 1999).

Safety and Hazards

作用機序

Quinolines are a significant heterocyclic system in natural products and drugs . They play a major role in cell biology and have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a weak tertiary base and can form salts with acids. It exhibits similar reactions to pyridine and benzene and can also participate in both electrophilic and nucleophilic substitution reactions .

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

生化学分析

Biochemical Properties

7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products may have different biological activities, which can influence the overall effects of the compound . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses . For example, low doses may lead to mild inhibition of cell proliferation, whereas higher doses can cause pronounced apoptosis and cell cycle arrest . Additionally, high doses of the compound may result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolites of this compound can have different biological activities, which may contribute to its overall effects . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, it can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine the extent to which the compound can penetrate different tissues and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, by various targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of the compound within different cellular compartments .

特性

IUPAC Name |

7-chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-3-9-25-14-6-4-5-13(10-14)18-11-16(20(23)24)15-7-8-17(21)12(2)19(15)22-18/h4-8,10-11H,3,9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSZRARBCBDEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171853 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863185-11-9 | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863185-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

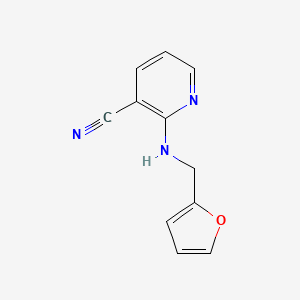

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)

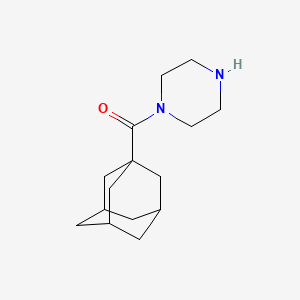

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)

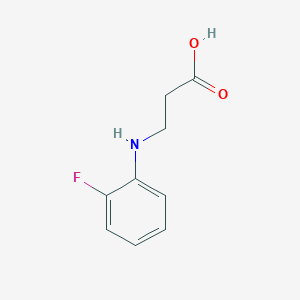

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)